

Spectroscopic Profile of Diisobutyl Carbinol: A Technical Guide

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Introduction

Diisobutyl carbinol, systematically known as 2,6-dimethyl-4-heptanol, is a secondary alcohol with the chemical formula C9H2OO. It finds applications as a solvent and as an intermediate in the synthesis of various chemical products. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **diisobutyl carbinol**, complete with detailed experimental protocols and data visualization.

Chemical Structure and Properties

• IUPAC Name: 2,6-Dimethyl-4-heptanol

Synonyms: Diisobutyl carbinol, DIBC

CAS Number: 108-82-7

Molecular Formula: C9H20O

Molecular Weight: 144.25 g/mol [1][2][3][4]

Spectroscopic Data



The following sections present the key spectroscopic data for **diisobutyl carbinol** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **diisobutyl carbinol**.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.6	m	1H	H-4 (CH-OH)
~1.7	m	2H	H-2, H-6 (CH)
~1.2	m	4H	H-3, H-5 (CH ₂)
~0.9	d	12H	H-1, H-7, H-1', H-7' (CH ₃)
~1.5 (broad)	S	1H	ОН

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
~70	СН	C-4
~48	CH ₂	C-3, C-5
~25	СН	C-2, C-6
~23	СН₃	C-1, C-7, C-1', C-7'

Infrared (IR) Spectroscopy



IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **diisobutyl carbinol** are presented below.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~3360	Strong, Broad	О-Н	Stretching
~2955, 2870	Strong	С-Н	Stretching (Alkyl)
~1465	Medium	С-Н	Bending (CH ₂ , CH ₃)
~1380	Medium	С-Н	Bending (CH₃)
~1120	Strong	C-O	Stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **diisobutyl carbinol** exhibits several characteristic fragments.

Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
144	Low	[M] ⁺ (Molecular Ion)
126	Moderate	[M - H ₂ O] ⁺
111	Moderate	[M - H ₂ O - CH ₃] ⁺
87	High	[M - C ₄ H ₉] ⁺ (Loss of isobutyl group)
57	High	[C ₄ H ₉] ⁺ (Isobutyl cation)
43	Very High	[C₃H⁊]+ (Isopropyl cation)



Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data for **diisobutyl** carbinol.

NMR Spectroscopy (1H and 13C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **diisobutyl carbinol**.

Materials:

- Diisobutyl carbinol (liquid sample)
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- Pipettes

Instrumentation:

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

- Sample Preparation:
 - Place approximately 0.5 mL of CDCl₃ in a clean, dry 5 mm NMR tube.
 - Add 1-2 drops of diisobutyl carbinol to the NMR tube.
 - Cap the tube and gently invert it several times to ensure a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the CDCl₃.



- Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm, centered around 5 ppm.
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
 - Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
 - Phase the spectrum and reference the TMS peak to 0.00 ppm.
 - Integrate all signals and determine the chemical shifts and coupling constants.
- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C nucleus frequency.
 - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
 - Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
 - Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of neat diisobutyl carbinol.

Materials:



- Diisobutyl carbinol (liquid sample)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and H₂O).
- Sample Analysis:
 - Place a small drop of diisobutyl carbinol onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
- Data Processing and Cleaning:
 - The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.
 - Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of diisobutyl carbinol.

Materials:



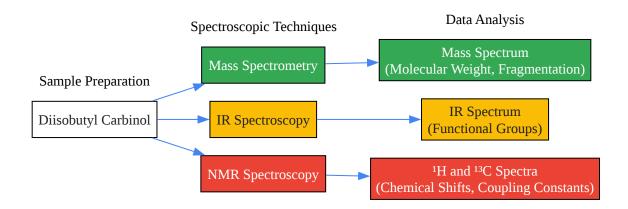
- Diisobutyl carbinol (liquid sample)
- Gas chromatograph-mass spectrometer (GC-MS) system
- Microsyringe

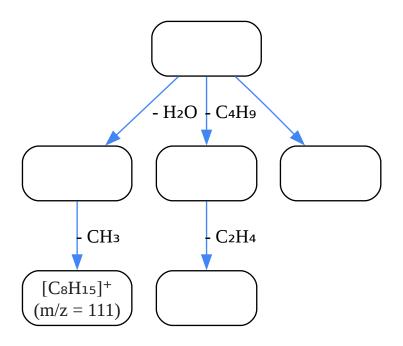
Procedure:

- GC-MS Setup:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at 10°C/min.
 - Set the injector temperature to 250°C.
 - Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
 - Set the MS transfer line temperature to 280°C and the ion source temperature to 230°C.
- Sample Injection:
 - Draw a small amount of diisobutyl carbinol into a microsyringe.
 - Inject 1 μL of the sample into the GC injector.
- Data Acquisition:
 - The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
 - Acquire mass spectra in the range of m/z 40-400 using electron ionization at 70 eV.
- Data Analysis:
 - Identify the peak corresponding to diisobutyl carbinol in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.



Visualizations





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